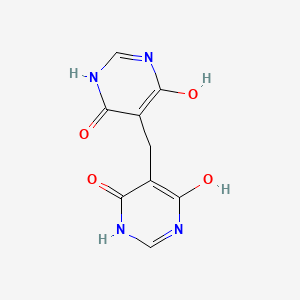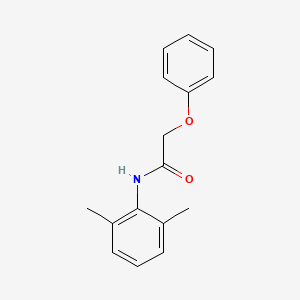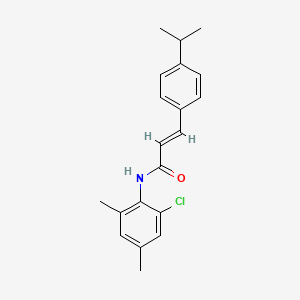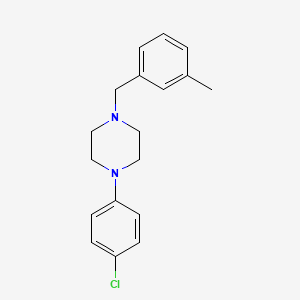![molecular formula C12H15N5OS2 B5635034 2-ethyl-N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}-5-pyrimidinecarboxamide](/img/structure/B5635034.png)
2-ethyl-N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}-5-pyrimidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of thiadiazole and pyrimidine derivatives typically involves reactions such as cyclization, alkylation, and condensation. For instance, the preparation of related thiadiazole compounds has been achieved through reactions involving ethoxycarbonylmethyl derivatives and active methylene groups, leading to the formation of thiadiazolo[3,2-a]pyrimidine derivatives (Kukaniev et al., 1998).
Molecular Structure Analysis
The molecular structures of thiadiazole and pyrimidine derivatives are typically elucidated using spectroscopic techniques such as NMR, IR spectroscopy, and sometimes X-ray crystallography. These methods provide insights into the arrangement of atoms within the molecule and the nature of their bonding (Reza Moradivalikboni et al., 2014).
Chemical Reactions and Properties
The chemical behavior of thiadiazole and pyrimidine derivatives often involves interactions with various reagents leading to the formation of new compounds. For example, the reaction of thiadiazolo[3,2-a]pyrimidin derivatives with carbon disulfide and phenyl isothiocyanate has been reported, highlighting the reactive nature of these compounds (Kukaniev et al., 1998).
Safety and Hazards
将来の方向性
The potential applications and future directions for research on this compound would depend on its properties and effects. For instance, if it were found to have biological activity, it could be studied as a potential pharmaceutical compound. Alternatively, if it had interesting electronic properties, it could be studied for potential use in materials science .
特性
IUPAC Name |
2-ethyl-N-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5OS2/c1-3-10-14-6-9(7-15-10)11(18)13-4-5-19-12-17-16-8(2)20-12/h6-7H,3-5H2,1-2H3,(H,13,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWAZUEZNGBIPEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C=N1)C(=O)NCCSC2=NN=C(S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![11-anilino-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5634957.png)


![2-[(3S*,4R*)-3-(dimethylamino)-4-isopropyl-1-pyrrolidinyl]-1,3-thiazole-4-carboxamide](/img/structure/B5635003.png)
![[1-(2-fluoro-4-methoxybenzyl)-3-(2-methoxyethyl)-3-piperidinyl]methanol](/img/structure/B5635010.png)


![1-[5-(4-methoxyphenyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B5635023.png)
![(4-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}phenyl)dimethylamine](/img/structure/B5635029.png)
![N-methyl-N-[3-(1H-pyrazol-1-yl)benzyl]-2-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B5635030.png)
![(4-methoxy-2-methylphenyl){4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}acetic acid](/img/structure/B5635048.png)

![2-[4-(3-bromobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5635055.png)
